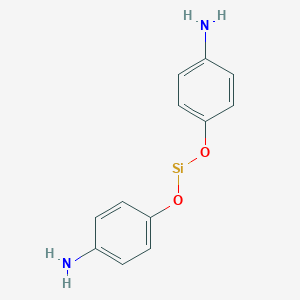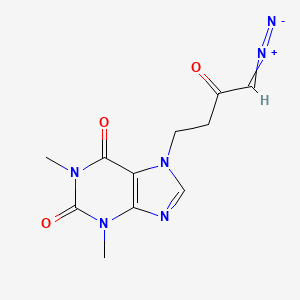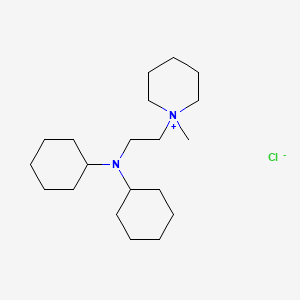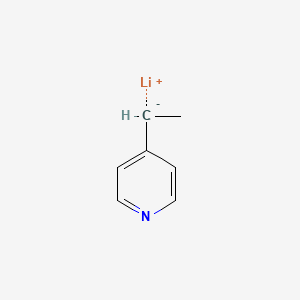
2,4,6-Tris(3-methylbut-2-en-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(3-methylbut-2-en-1-yl)phenol is an organic compound characterized by the presence of three 3-methylbut-2-en-1-yl groups attached to a phenol ring This compound is notable for its unique structure, which imparts distinct chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(3-methylbut-2-en-1-yl)phenol typically involves the alkylation of phenol with 3-methylbut-2-en-1-yl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with 3-methylbut-2-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and selectivity. The product is typically purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris(3-methylbut-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris(3-methylbut-2-en-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4,6-Tris(3-methylbut-2-en-1-yl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound’s hydrophobic alkyl groups may facilitate its incorporation into lipid membranes, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: Known for its use as a catalyst in epoxy resin chemistry.
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid: A phenolic acid with similar alkyl groups.
(2E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate: A prenol phosphate with related structural features.
Uniqueness
2,4,6-Tris(3-methylbut-2-en-1-yl)phenol is unique due to the presence of three bulky alkyl groups, which significantly influence its chemical reactivity and physical properties. This structural feature distinguishes it from other phenolic compounds and contributes to its diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
56850-71-6 |
|---|---|
Molekularformel |
C21H30O |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
2,4,6-tris(3-methylbut-2-enyl)phenol |
InChI |
InChI=1S/C21H30O/c1-15(2)7-10-18-13-19(11-8-16(3)4)21(22)20(14-18)12-9-17(5)6/h7-9,13-14,22H,10-12H2,1-6H3 |
InChI-Schlüssel |
LAJXNLRORUALJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=CC(=C(C(=C1)CC=C(C)C)O)CC=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E,E)-N,N'-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14621514.png)








![1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14621577.png)


![1,4-Bis[(4-methylphenyl)methyl]naphthalene](/img/structure/B14621593.png)

